molecular formula C14H11BrN2 B2923222 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 838-32-4

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2923222
CAS No.: 838-32-4
M. Wt: 287.16
InChI Key: AFYSTHGPBTXVDY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2 and a methyl group at position 6. Its molecular formula is C₁₄H₁₁BrN₂, with a molecular weight of 287.16 g/mol. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting inflammation, enzyme inhibition, and receptor modulation .

The synthesis typically involves coupling reactions, such as iodine-promoted cyclization in aqueous media or condensation of substituted amines with ketones . Its characterization relies on techniques like ¹H/¹³C NMR, FT-IR, and HRMS, which confirm the positions of substituents and purity .

Properties

IUPAC Name

2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSTHGPBTXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320233
Record name 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838-32-4
Record name 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 4-bromoacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine 4-Br, 7-Me 287.16 Not reported Moderate IL-1β inhibition; used in anti-inflammatory studies
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine 4-Cl, 7-Me 242.71 229–231 Enhanced crystallinity; used in Schiff base ligand synthesis
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine 4-OCH₃, 7-Me 238.28 137.6–138.2 High activity score (83/100) in bioassays; complete dose-response curve
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine 4-Br, 6-Br 345.02 Not reported Structural analog with dual bromine substitution; studied in crystal packing interactions

Key Observations :

  • For example, the 4-bromo derivative shows moderate IL-1β release inhibition, while the 4-chloro analog is prioritized in crystallography due to stability .
  • Electron-donating groups (e.g., OCH₃) increase solubility and bioactivity scores, as seen with the 4-methoxy derivative .

Modifications on the Imidazo[1,2-a]pyridine Core

Compound Name Core Modification Biological Activity
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 6-Me, 4-Br 77% yield in synthesis; structural data available
2-(Adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine Adamantane, 7-Me Anticholinesterase activity; higher melting point (409–411 K)
3-[2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenoic acid Acrylic acid appendage Enhanced solubility; potential for drug conjugation

Key Observations :

  • Methyl group position : The 7-methyl isomer is more commonly synthesized than the 6-methyl variant, possibly due to steric effects influencing reactivity .
  • Bulky substituents (e.g., adamantane) improve thermal stability but may reduce bioavailability due to lipophilicity .

Anti-Inflammatory Potential

  • IL-1β Inhibition : this compound demonstrated 30–50% inhibition of IL-1β release in THP-1 cells at 30 µM, comparable to its 2-bromophenyl analog (AI-33) .

Enzyme Inhibition

  • Anticholinesterase Activity : Adamantane-substituted analogs (e.g., 2c in ) exhibit IC₅₀ values <10 µM, outperforming bromophenyl derivatives in acetylcholinesterase assays .
  • DFT Studies : Computational models validate the interaction of 7-methyl-2-phenyl derivatives with the ENR enzyme, highlighting the role of the methyl group in hydrophobic interactions .

Method Comparison

Method Yield (%) Key Advantage Reference
Iodine-promoted cyclization 70–77 Eco-friendly (aqueous media)
Schiff base condensation 85 High purity; suitable for ligands
Boronic acid coupling 70–85 Versatile for diverse substituents

Challenges

  • Solubility : Bromophenyl derivatives often require DMSO for dissolution, limiting in vivo applications .
  • Byproducts : Hypochlorite reactions may yield trichlorinated byproducts, necessitating rigorous purification .

Biological Activity

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromine atom at the 4-position of the phenyl ring.
  • Methyl group at the 7-position of the imidazo[1,2-a]pyridine core.

These functional groups influence its reactivity and biological activity, enhancing its potential for nucleophilic substitution reactions and interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that the compound can inhibit bacterial growth effectively, particularly against multi-drug resistant strains.

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 46.9 µg/mL for certain bacterial strains, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown significant cytotoxic effects against several cancer cell lines.

Case Studies

  • Cytotoxicity Against HCT-116 Cells :
    • In vitro studies revealed that the compound exhibited moderate growth inhibition against HCT-116 colorectal cancer cells with an IC50 value indicating effective concentration for inducing cell death .
  • Selectivity Index :
    • Research highlighted that certain derivatives of this compound displayed selectivity indices greater than 50 when tested against normal human lung fibroblasts, suggesting a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances electron-withdrawing properties, which may increase the compound's reactivity with biological targets.

CompoundR GroupAnticancer Activity (IC50)
This compoundBrModerate activity against HCT-116
Derivative AClHigher activity against various cancer lines
Derivative BMeLower activity compared to brominated counterparts

Q & A

Q. What methodologies ensure reproducibility in multi-step syntheses?

  • Methodology :
  • Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to identify critical factors .

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